2-(4-Methylbenzylsulfanyl)benzoxazole
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Overview
Description
2-(4-Methylbenzylsulfanyl)benzoxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzylsulfanyl)benzoxazole typically involves the reaction of 2-aminophenol with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The resulting intermediate is then subjected to cyclization to form the benzoxazole ring .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs catalytic systems to enhance yield and efficiency. Metal catalysts, nanocatalysts, and ionic liquid catalysts are commonly used to facilitate the reaction under milder conditions and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylbenzylsulfanyl)benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoxazole ring to benzoxazoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring or the 4-methylbenzylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzoxazoline derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Methylbenzylsulfanyl)benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against human colorectal carcinoma.
Mechanism of Action
The mechanism of action of 2-(4-Methylbenzylsulfanyl)benzoxazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis in cancer cells by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound with a simpler structure.
2-Phenylbenzoxazole: A derivative with a phenyl group instead of the 4-methylbenzylsulfanyl group.
2-(4-Chlorobenzylsulfanyl)benzoxazole: A similar compound with a chlorine substituent.
Uniqueness
2-(4-Methylbenzylsulfanyl)benzoxazole is unique due to the presence of the 4-methylbenzylsulfanyl group, which imparts distinct chemical and biological properties. This substituent enhances its potential as an antimicrobial and anticancer agent compared to other benzoxazole derivatives .
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS/c1-11-6-8-12(9-7-11)10-18-15-16-13-4-2-3-5-14(13)17-15/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDREDJNJAZMOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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